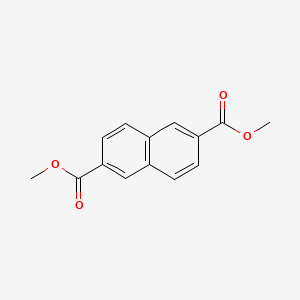

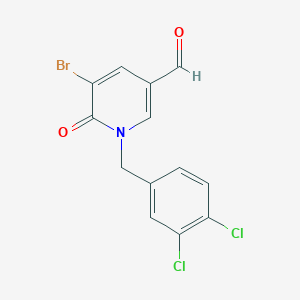

5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde” is a chemical compound used for proteomics research . Its molecular formula is C13H8BrCl2NO2 .

Physical And Chemical Properties Analysis

This compound has a melting point of 133-135°C . Other physical and chemical properties such as solubility, stability, and spectral properties (IR, NMR, UV-Vis, etc.) are not available in the current resources.Wissenschaftliche Forschungsanwendungen

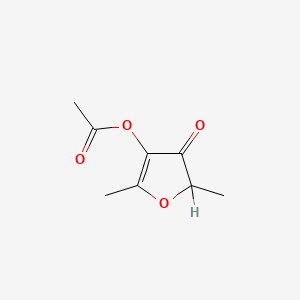

Palladium-Catalyzed Cyclization

Palladium-catalyzed cyclization processes involving bromopyridine derivatives have been explored for synthesizing complex heterocyclic compounds. For instance, the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under specific conditions yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing the utility of such reactions in constructing pharmacologically relevant structures (Cho & Kim, 2008).

Synthesis of Non-Peptide Small Molecular Antagonists

Benzamide derivatives, including those synthesized from bromo- and chloro-substituted benzyl compounds, have shown potential as non-peptide small molecular antagonists. These compounds, developed through a series of organic reactions, have been characterized and tested for biological activity, highlighting their significance in medicinal chemistry research (Bi, 2015).

Development of Antibiotics

Research into the synthesis of macrocyclic antibiotics, such as GE 2270 A, involves the transformation of bromo-substituted pyridine derivatives. These efforts exemplify the role of such compounds in the total synthesis of antibiotics, underlining their importance in addressing microbial resistance (Okumura et al., 1998).

Antimicrobial and Anti-inflammatory Activities

Studies have also explored the antimicrobial and anti-inflammatory properties of bromo-substituted benzofuro[3,2-d]pyrimidines, synthesized through cyclization reactions. These findings demonstrate the potential therapeutic applications of such compounds (Parameshwarappa & Sangapure, 2009).

Analgesic Activities

Further, the synthesis of 7-azaindazole chalcone derivatives from bromo-substituted pyridine aldehydes has led to compounds with notable anti-inflammatory and analgesic activities. This research points to the versatility of bromo-substituted pyridine derivatives in developing new therapeutic agents (Chamakuri et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde may also interact with various cellular targets.

Mode of Action

It is suggested that the carbonyl oxygen (c=o) of similar compounds forms a hydrogen bond with specific amino acids in the target proteins . The other moieties, such as 3-(3,4-dichlorobenzyl), are positioned well in the hydrophobic pocket and solvent area .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde may also influence a wide range of biochemical pathways.

Result of Action

It is known that similar compounds have shown cytotoxicity dependent on various cell lines .

Action Environment

It is recommended to store similar compounds in a sealed, dry environment at 2-8°c .

Eigenschaften

IUPAC Name |

5-bromo-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2NO2/c14-10-3-9(7-18)6-17(13(10)19)5-8-1-2-11(15)12(16)4-8/h1-4,6-7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEXHZCYXOKZAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=C(C2=O)Br)C=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)